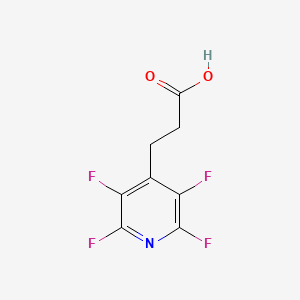

2,3,5,6-Tetrafluoropyridine-4-propionic acid

Vue d'ensemble

Description

2,3,5,6-Tetrafluoropyridine-4-propionic acid: is a fluorinated organic compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol . This compound is characterized by the presence of four fluorine atoms attached to a pyridine ring, along with a propionic acid group at the 4-position. It is primarily used in research and development settings, particularly in the fields of chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoropyridine-4-propionic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using elemental fluorine or fluorinating agents such as Selectfluor . The reaction conditions often include the use of an inert solvent like acetonitrile and a catalyst such as silver fluoride to facilitate the fluorination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) Reactions

The tetrafluoropyridine core is highly activated for nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms. Key reactive positions include:

For example:

-

Reaction with benzylamine at 120°C in sulfolane replaces fluorine atoms with benzylamino groups, forming derivatives like N,N-dibenzyl-2,6-diamino-3,5-difluoropyridine .

Carboxylic Acid Functional Group Reactions

The propionic acid moiety undergoes typical acid-catalyzed transformations:

Esterification

-

Reacts with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄) to form esters:

C₈H₅F₄NO₂ + ROH → C₈H₅F₄NO₂R + H₂O

Amidation

-

Reacts with amines (e.g., benzylamine) using coupling agents (e.g., EDC, DCC) to yield amides:

C₈H₅F₄NO₂ + RNH₂ → C₈H₅F₄NHR + H₂O

Salt Formation

-

Neutralizes with bases (e.g., NaOH) to form water-soluble salts:

C₈H₅F₄NO₂ + NaOH → C₈H₄F₄NO₂Na + H₂O

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Biaryl derivatives | Pd(PPh₃)₄, K₂CO₃, 80°C | |

| Heck | Alkenes | Alkenylated pyridines | Pd(OAc)₂, PPh₃, DMF |

For instance, coupling with benzoyl chloride in the presence of CuCl yields 4-benzoyl-2,3,5,6-tetrafluoropyridine analogs .

Hydrogenolysis

The compound may undergo hydrogenation under catalytic conditions (e.g., H₂/Pd-C):

Acid-Catalyzed Cyclization

Under dehydrating conditions (e.g., H₂SO₄, Δ), the propionic acid group can cyclize to form lactones or fused heterocycles.

Applications De Recherche Scientifique

Medicinal Chemistry

2,3,5,6-Tetrafluoropyridine-4-propionic acid is utilized in the development of pharmaceutical compounds due to its ability to modify biological activity through fluorination.

- Case Study : Research has shown that derivatives of this compound exhibit promising activity against various diseases. For instance, it has been used as an intermediate in synthesizing antiviral agents targeting Hepatitis C Virus (HCV) and other viral infections .

Agrochemicals

Fluorinated compounds are known for their enhanced biological activity and stability in agrochemical formulations.

- Case Study : In agricultural applications, derivatives of tetrafluoropyridine have been developed as effective pesticides and herbicides. These compounds demonstrate improved efficacy against pests while minimizing environmental impact .

Material Science

The compound's unique properties make it suitable for developing advanced materials.

- Application Example : Researchers are exploring its use in creating high-performance polymers and coatings that require enhanced thermal stability and chemical resistance .

Comparative Data Table

| Application Area | Compound Derivative | Activity/Outcome |

|---|---|---|

| Medicinal Chemistry | Antiviral Agents | Effective against HCV |

| Agrochemicals | Pesticides | Enhanced efficacy against pests |

| Material Science | High-performance Polymers | Improved thermal stability |

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetrafluoropyridine-4-propionic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorine atoms on the pyridine ring can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the propionic acid group can interact with active sites in enzymes, affecting their catalytic functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5,6-Tetrafluoropyridine: Lacks the propionic acid group, making it less versatile in terms of chemical reactivity and biological interactions.

2,3,5,6-Tetrafluorobenzoic acid: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic properties and reactivity.

2,3,5,6-Tetrafluoropyridine-4-carboxylic acid: Similar to 2,3,5,6-Tetrafluoropyridine-4-propionic acid but with a carboxylic acid group instead of a propionic acid group, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both the highly electronegative fluorine atoms and the propionic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

Chemical Structure and Properties

2,3,5,6-Tetrafluoropyridine-4-propionic acid is a fluorinated organic compound with the molecular formula and a molecular weight of 223.12 g/mol. Its structure features a pyridine ring substituted with four fluorine atoms and a propionic acid group, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The fluorine atoms on the pyridine ring facilitate strong hydrogen bonding and electrostatic interactions with amino acid residues in proteins. This can lead to the inhibition or modulation of enzyme activity. Furthermore, the propionic acid group allows for interactions with active sites in enzymes, affecting their catalytic functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various Gram-positive and Gram-negative bacterial strains. The compound shows promise in inhibiting the growth of pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its resistance to multiple drugs. The mechanism involves disrupting quorum sensing pathways that are crucial for bacterial virulence and biofilm formation .

Case Study: Inhibition of Pseudomonas aeruginosa

A study demonstrated that derivatives of this compound could inhibit the production of pyocyanin, a virulence factor produced by Pseudomonas aeruginosa. The inhibition was assessed using titration assays where varying concentrations of the compound were tested against wild-type strains of the bacteria. Results showed a significant reduction in pyocyanin levels at concentrations as low as 100 µM .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research involving peripheral blood mononuclear cells indicated that the compound could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Toxicity Profile

Despite its biological activities, safety assessments reveal that this compound can cause skin irritation and serious eye damage upon contact. Safety data sheets recommend handling it with care to avoid exposure .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with four fluorines and propionic acid | Antimicrobial and anti-inflammatory |

| 2,3,5,6-Tetrafluoropyridine | Pyridine ring with four fluorines | Limited biological interactions |

| 2,3,5,6-Tetrafluorobenzoic acid | Benzene ring with four fluorines | Different reactivity and electronic properties |

| 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | Similar to propionic acid variant | Affects solubility and reactivity |

This table illustrates the uniqueness of this compound due to its combination of fluorinated structure and propionic acid functionality.

Propriétés

IUPAC Name |

3-(2,3,5,6-tetrafluoropyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-3(1-2-4(14)15)6(10)8(12)13-7(5)11/h1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYZXITFXJYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639941 | |

| Record name | 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-08-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.